methanone CAS No. 135236-04-3](/img/structure/B5569487.png)

[4,5-bis(dimethylamino)-1-naphthyl](phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

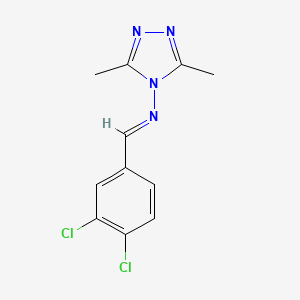

[4,5-bis(dimethylamino)-1-naphthyl](phenyl)methanone, also known as BMN, is a fluorescent compound that has been extensively studied for its applications in scientific research. BMN is a popular probe for studying biological systems due to its ability to selectively bind to specific targets and emit strong fluorescence signals.

Applications De Recherche Scientifique

Proton Sponge and Hydrogen Bond Dynamics

The study of bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives revealed their unique behavior as proton sponges, characterized by low-barrier hydrogen-bond switching and dynamic chelation processes. These compounds exhibit nonconventional in/out forms and fast interconversion of hydrogen chelates, making them interesting subjects for studying intramolecular interactions and hydrogen bonding dynamics (Pozharskii et al., 2010).

Basicity and Structural Analysis

Research on hexacoordinate silicon compounds containing dimethylamino groups demonstrated unexpected high basicity, surpassing that of known proton sponges. The structural analysis provided insights into the stability and geometric preferences of these compounds, contributing to the understanding of basicity in organosilicon chemistry (Chuit et al., 1996).

Asymmetric Synthesis and Ligand Design

Organopalladium complexes with dimethylamino derivatives have been utilized to promote asymmetric synthesis, demonstrating good regio- and stereo-selectivities. These findings are significant for the development of enantiomerically pure compounds and ligands in catalysis (Zhang et al., 2011).

Polymer and Material Science

The synthesis of new polyamides incorporating naphthalene-ring-containing diamines showcased the creation of thermally stable materials with good solubility in common solvents. These polymers exhibit high thermal stability and glass transition temperatures, making them suitable for advanced material applications (Mehdipour‐Ataei et al., 2005).

Electroluminescent Materials

In the field of electroluminescent materials, derivatives of diphenylethylene with aromatic tertiary amine groups have been synthesized and utilized in the chain end functionalization of alkyllithium-initiated polymerizations. These functionalized polymers, containing aromatic tertiary amine groups, have potential applications in the creation of novel electroluminescent devices and materials (Kim et al., 1998).

Safety and Hazards

“4,5-bis(dimethylamino)-1-naphthylmethanone” is toxic . It can irritate the skin, cause dermatitis, blood poisoning, and potentially lead to central nervous system paralysis . It is flammable and can emit toxic gases when exposed to high heat . It is recommended that production equipment be sealed, the workshop be well ventilated, and operators wear appropriate protective equipment .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Analyse Biochimique

Propriétés

IUPAC Name |

[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDYGLSPGLKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351260 |

Source

|

| Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135236-04-3 |

Source

|

| Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)